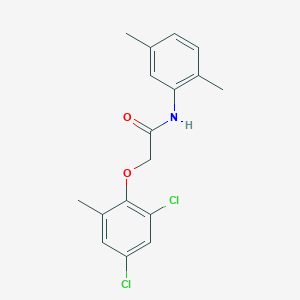
2-amino-4-(4-nitrophenyl)-N-phenyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-nitrophenyl)-N-phenyl-1,3-thiazole-5-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ANIT-791 and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ANIT-791 is not yet fully understood. However, it is believed that ANIT-791 may exert its anti-tumor effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, ANIT-791 may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ANIT-791 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, ANIT-791 has also been shown to exhibit antioxidant activity. Additionally, ANIT-791 has been shown to exhibit neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of ANIT-791 for laboratory experiments is its high level of purity. This compound can be synthesized with a high degree of purity, making it ideal for use in a variety of different research applications. However, one of the limitations of ANIT-791 is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are a number of different future directions for research on ANIT-791. One potential area of research is the development of new synthetic methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of ANIT-791 and to identify its potential applications in a variety of different research fields. Finally, future research may also focus on the development of new derivatives of ANIT-791 that exhibit enhanced anti-tumor and anti-inflammatory activity.
Synthesemethoden
ANIT-791 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-nitrobenzaldehyde and thiosemicarbazide to form 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide. This intermediate compound is then reacted with phenyl isocyanate to form ANIT-791.
Wissenschaftliche Forschungsanwendungen
ANIT-791 has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of cancer research. ANIT-791 has been shown to exhibit anti-tumor activity in a number of different cancer cell lines. Additionally, ANIT-791 has been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-amino-4-(4-nitrophenyl)-N-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c17-16-19-13(10-6-8-12(9-7-10)20(22)23)14(24-16)15(21)18-11-4-2-1-3-5-11/h1-9H,(H2,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFOQPHSHMCNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)
![N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide](/img/structure/B5227929.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)
![4-[4-(benzyloxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5227953.png)
![2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5227956.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5227968.png)
![2-{[5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]amino}ethanol](/img/structure/B5227970.png)
![N-[amino(imino)methyl]-4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5227976.png)
![5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227998.png)
